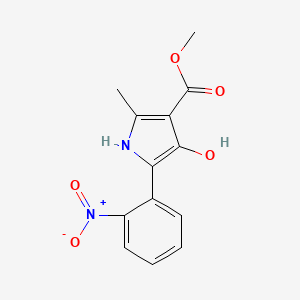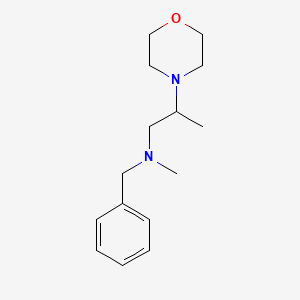
methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate
Overview
Description
Methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate is a compound of interest due to its unique structure and properties. It belongs to the category of pyrrole derivatives, which are known for their diverse applications in the field of organic chemistry and material science.
Synthesis Analysis
The synthesis of related pyrrole derivatives involves multi-step reactions, including cyclization, nitration, and Michael addition reactions. These processes often employ various catalysts and reagents to achieve the desired structural framework and functionalization (Nguyen & Dai, 2023).
Molecular Structure Analysis
Crystallographic studies provide insight into the molecular structure of similar compounds, revealing details such as space groups, cell dimensions, and intramolecular hydrogen bonding, which are crucial for understanding the compound's chemical behavior (Alizadeh, 2005).
Chemical Reactions and Properties
Pyrrole derivatives participate in a variety of chemical reactions, including nitration and Michael reactions. These reactions are important for the functionalization of the pyrrole ring and the introduction of various substituents, which significantly affect the compound's properties and reactivity (Revial et al., 2000).
Scientific Research Applications
Crystallography
The crystal structure of closely related compounds has been determined to elucidate intramolecular interactions, such as hydrogen bonds, that are crucial for understanding their chemical behavior and potential applications in materials science. For example, the crystal structure of a compound with a similar nitrophenyl group and carboxylate functionality was analyzed, revealing intramolecular hydrogen bonding (Alizadeh, 2005).
Organocatalysis
Zwitterionic salts derived from nitrophenyl isothiocyanate and pyridine have shown effectiveness as mild organocatalysts for transesterification reactions, indicating potential applications in synthetic organic chemistry (Ishihara, Niwa, & Kosugi, 2008).
Nonlinear Optics
Molecular complexation strategies have been explored to design materials with quadratic nonlinear optical behavior. Compounds with nitrophenyl groups have been used to study the ideal orientation of chromophores linked by hydrogen bonds, aiming to enhance nonlinear optical efficiency (Muthuraman, Masse, Nicoud, & Desiraju, 2001).
Photoinduced Molecular Interactions
Photoinduced intramolecular bifurcate hydrogen bonding has been investigated, demonstrating the unusual mutual influence of components in molecules containing nitrophenyl groups. Such studies are relevant for the development of photo-responsive materials (Sigalov, Shainyan, & Sterkhova, 2017).
properties
IUPAC Name |
methyl 4-hydroxy-2-methyl-5-(2-nitrophenyl)-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-7-10(13(17)20-2)12(16)11(14-7)8-5-3-4-6-9(8)15(18)19/h3-6,14,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDDXIRVVRBLHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC=CC=C2[N+](=O)[O-])O)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[3-(4-fluorophenyl)tetrahydrofuran-3-yl]methyl}-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4534903.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-2-furyl)methyl]methanamine](/img/structure/B4534911.png)
![4-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B4534917.png)
![5-(acetylamino)-2-chloro-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]benzamide](/img/structure/B4534928.png)
![4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-pyrazol-4-ylcarbonyl)piperidine](/img/structure/B4534930.png)


![1-acetyl-4-[4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-1,4-diazepane trifluoroacetate](/img/structure/B4534945.png)
![5-{[benzyl(methyl)amino]methyl}-N-(1H-imidazol-2-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B4534963.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-1-propanesulfonamide](/img/structure/B4534965.png)
![N-mesityl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4534967.png)
![N-ethyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4534974.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(3-methylbenzyl)-1-piperazinecarboxamide](/img/structure/B4534996.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4534997.png)